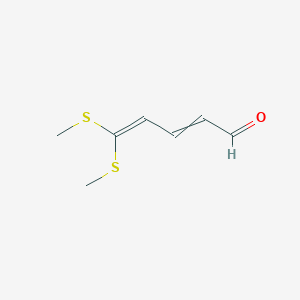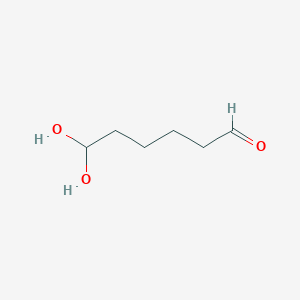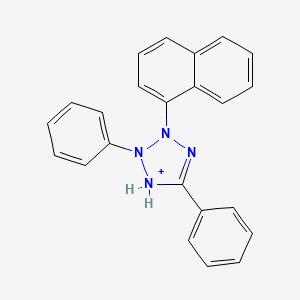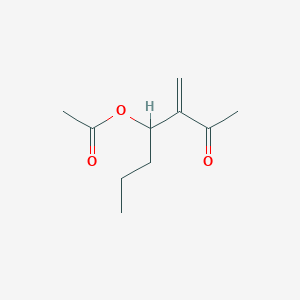
7,17-Dimethylhexacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,17-Dimethylhexacosane is a hydrocarbon compound with the molecular formula C28H58. It is a type of alkane, specifically a dimethyl-substituted hexacosane. This compound is characterized by its long carbon chain and the presence of two methyl groups at the 7th and 17th positions. It is a member of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,17-Dimethylhexacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of high-pressure reactors and specialized catalysts is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 7,17-Dimethylhexacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: In substitution reactions, one atom or group of atoms in the molecule is replaced by another. Halogenation, where hydrogen atoms are replaced by halogens, is a typical example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
7,17-Dimethylhexacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.
Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7,17-Dimethylhexacosane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the lipid bilayers of cell membranes, altering their fluidity and permeability. This can influence the function of membrane-bound proteins and receptors, leading to changes in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Hexacosane: A straight-chain alkane with the molecular formula C26H54.
3,7-Dimethylhexacosane: Another dimethyl-substituted hexacosane with methyl groups at different positions.
Comparison: 7,17-Dimethylhexacosane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the presence of methyl groups at the 7th and 17th positions can affect its melting point, boiling point, and solubility compared to other similar compounds.
Propiedades
Número CAS |
144020-92-8 |
|---|---|
Fórmula molecular |
C28H58 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
7,17-dimethylhexacosane |
InChI |
InChI=1S/C28H58/c1-5-7-9-11-13-16-20-25-28(4)26-22-18-15-12-14-17-21-24-27(3)23-19-10-8-6-2/h27-28H,5-26H2,1-4H3 |
Clave InChI |
WSDMQVPIBYEHQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)

![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)



